2-Bromo-4-(2-methylbutan-2-yl)phenol
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Overview
Description
2-Bromo-4-(2-methylbutan-2-yl)phenol is an organic compound with the molecular formula C11H15BrO. It is a brominated phenol derivative, characterized by the presence of a bromine atom at the second position and a 2-methylbutan-2-yl group at the fourth position on the phenol ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-methylbutan-2-yl)phenol typically involves the bromination of 4-(2-methylbutan-2-yl)phenol. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-(2-methylbutan-2-yl)phenol.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: 4-(2-methylbutan-2-yl)phenol.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 4-(2-methylbutan-2-yl)phenol without the bromine substituent.
Scientific Research Applications
2-Bromo-4-(2-methylbutan-2-yl)phenol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties and its role in biological assays.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2-methylbutan-2-yl)phenol involves its interaction with specific molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its bromine substituent may enhance its reactivity and binding affinity to certain enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: A simpler brominated phenol with a single bromine substituent.
2-Bromo-4-methylphenol: A brominated phenol with a methyl group at the fourth position.
4-Bromo-2-methylphenol: Another brominated phenol with a methyl group at the second position.
Uniqueness
2-Bromo-4-(2-methylbutan-2-yl)phenol is unique due to the presence of the bulky 2-methylbutan-2-yl group, which can influence its steric and electronic properties.
Properties
IUPAC Name |
2-bromo-4-(2-methylbutan-2-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7,13H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEAOSLAFBPTDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586394 |
Source
|
Record name | 2-Bromo-4-(2-methylbutan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18966-64-8 |
Source
|
Record name | 2-Bromo-4-(2-methylbutan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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